molecular formula C5H9NO2 B14699270 Prop-2-en-1-yl methylcarbamate CAS No. 25070-81-9

Prop-2-en-1-yl methylcarbamate

Cat. No.: B14699270
CAS No.: 25070-81-9
M. Wt: 115.13 g/mol
InChI Key: XGEAREWNUGXKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl methylcarbamate, also known as Allyl methylcarbamate (CAS 25070-81-9), is a carbamate ester with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . Carbamate compounds are a significant class of chemicals in scientific research, particularly in neuroscience and toxicology. Methylcarbamate compounds are well-established as acetylcholinesterase (AChE) inhibitors . They function as reversible inhibitors of the AChE enzyme, which is critical for terminating the action of the neurotransmitter acetylcholine in cholinergic nervous systems . This mechanism is shared by a major class of insecticides, and research on related methylcarbamate structures provides insights into the interactions at the nicotinic acetylcholine receptor (nAChR), a key insecticide target . The study of such compounds helps elucidate the pathways of neurotoxicity and the biochemical responses in model organisms. Furthermore, carbamate structures are of interest in medicinal chemistry for the development of enzyme inhibitors targeting proteins such as butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK) . This compound, characterized by its allyl and methylcarbamate functional groups, serves as a valuable building block or reference standard in these and other investigative contexts. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25070-81-9

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

prop-2-enyl N-methylcarbamate

InChI

InChI=1S/C5H9NO2/c1-3-4-8-5(7)6-2/h3H,1,4H2,2H3,(H,6,7)

InChI Key

XGEAREWNUGXKQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC=C

Origin of Product

United States

Synthetic Methodologies for Prop 2 En 1 Yl Methylcarbamate and Analogous Carbamates

Fundamental Synthetic Routes to Methylcarbamates

The synthesis of the methylcarbamate functional group is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to agricultural chemicals. nih.gov The primary methods involve direct carbamoylation, transcarbamoylation, and reactions utilizing isocyanate precursors.

Carbamoylation Reactions

Carbamoylation involves the introduction of a carbamoyl (B1232498) group onto a substrate, typically an alcohol or amine. One straightforward method is the reaction of an alcohol with a carbamoyl chloride, such as N-methylcarbamoyl chloride. To avoid handling these sensitive reactants directly, they can be formed in situ and subsequently reacted with phenols or alcohols to generate the desired O-aryl or O-alkyl carbamates in a one-pot procedure. organic-chemistry.org

Another approach is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.org This method provides an efficient route to carbamates under mild conditions. For instance, the use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) can facilitate this coupling, effectively avoiding common side reactions like N-alkylation. organic-chemistry.org More recently, systems using Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst have enabled the direct conversion of CO2 into carbamates without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org

A versatile one-pot reaction involves the use of carbonyl diimidazole (CDI) in water. A nucleophile, such as an alcohol, reacts with the carbonylimidazolide intermediate to form the carbamate (B1207046), which often precipitates from the reaction mixture in high purity. organic-chemistry.org

Transcarbamoylation Processes

Transcarbamoylation, also known as transesterification of carbamates, is an equilibrium-driven process where the alkoxy group of a carbamate is exchanged with another alcohol. This method is particularly valuable as it often avoids the use of hazardous reagents like phosgene (B1210022). acs.org

Tin-catalyzed transcarbamoylation has proven to be an effective method. For example, the reaction of primary and secondary alcohols with a carbamate donor like phenyl carbamate or methyl carbamate, in the presence of a tin catalyst, proceeds smoothly to yield the corresponding carbamates. organic-chemistry.org Methyl carbamate is an economically advantageous carbamoyl donor that demonstrates broad functional group tolerance and simplifies the workup procedure. organic-chemistry.orgthieme-connect.com This tin-catalyzed approach is a viable alternative to methods that use more hazardous reagents like trichloroacetyl isocyanate. thieme-connect.com

Recent advancements have also explored biocatalytic transcarbamoylation. Wild-type enzymes have been identified that can catalyze this reaction under mild conditions, a significant departure from conventional methods requiring strong acids or bases. digitellinc.com This enzymatic route has shown high conversion and yields with a variety of alcohols, presenting a greener alternative for carbamate synthesis. digitellinc.com The recycling of polyurethanes often utilizes transcarbamoylation, where the polyurethane is depolymerized in the presence of an alcohol (e.g., methanolysis) to yield smaller carbamate molecules, which can then be used to synthesize new polymers. acs.orgdoi.org

Approaches Involving Isocyanate Chemistry

Isocyanates are highly reactive intermediates that are central to many carbamate synthesis routes. The classic method involves reacting an isocyanate, such as methyl isocyanate (MIC), with an alcohol. Non-phosgene methods for isocyanate production are increasingly favored due to safety and environmental concerns. acs.orgnih.gov

One major non-phosgene route is the thermal decomposition of a pre-formed carbamate. acs.orgnih.gov For example, methyl isocyanate can be generated in high yields by the thermal decomposition of phenyl N-methylcarbamate. google.com The process involves heating the carbamate to produce a vapor of phenol (B47542) and methyl isocyanate, which are then rapidly separated to prevent them from recombining. google.com

Rearrangement reactions provide another pathway to isocyanates, which can be trapped in situ by an alcohol to form the carbamate.

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, into an isocyanate. organic-chemistry.org The isocyanate is then trapped by an alcohol to yield the desired carbamate. This method is compatible with a wide range of functional groups. organic-chemistry.org

Lossen Rearrangement : In this reaction, a hydroxamic acid is activated and rearranges to form an isocyanate. organic-chemistry.org Reagents like carbonyldiimidazole or 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) can mediate this transformation, with subsequent trapping by a nucleophile affording the carbamate. organic-chemistry.org

Hofmann Rearrangement : This rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. In the presence of an alcohol, the isocyanate is trapped to form a carbamate. organic-chemistry.org

The "urea method" is another non-phosgene process where urea, an alcohol, and an amine are used to synthesize a carbamate, which is then decomposed to produce the isocyanate. acs.orgnih.gov For instance, N-methylcarbamates can be synthesized via the catalytic alcoholysis of 1,3-dimethylurea (B165225) with dimethyl carbonate. google.com

Strategies for Incorporating the Prop-2-en-1-yl Group

To synthesize the specific target molecule, prop-2-en-1-yl methylcarbamate, the allyl group (prop-2-en-1-yl) must be incorporated. This can be achieved either by reacting an allyl-containing substrate with a methylcarbamoylating agent or by introducing the allyl group onto a pre-existing methylcarbamate structure.

Allylation Reactions in Carbamate Formation

The direct N-allylation of carbamates is a powerful method for creating N-allyl carbamates, which are versatile synthetic intermediates. nih.gov While the direct synthesis of O-allyl carbamates is less commonly described as a primary route, the principles of allylation are key. Transition metal catalysis, particularly with iridium and palladium, plays a crucial role in these transformations.

Iridium-catalyzed reactions allow for the direct, enantioselective allylation of carbamate nucleophiles with achiral allylic carbonates. nih.govnih.govacs.orgacs.org This process can form branched N-allyl carbamates with high regioselectivity and enantioselectivity. nih.gov The reactions proceed well with various carbamates, including those with Boc, Cbz, and Fmoc protecting groups, reacting with aryl-, heteroaryl-, and alkyl-substituted allylic carbonates. nih.govacs.org

Palladium-catalyzed reactions of allyl carbamates have also been studied for the allylation of carbon nucleophiles. elsevierpure.com These reactions proceed under neutral conditions and demonstrate the versatility of the allyl carbamate moiety in synthetic transformations. elsevierpure.com

For the synthesis of this compound, the most direct approach would be the reaction of allyl alcohol with a methylcarbamoylating agent, as described in section 2.1. For example:

Reaction of allyl alcohol with methyl isocyanate.

Transcarbamoylation of methyl carbamate with allyl alcohol, likely driven by a catalyst. thieme-connect.com

Reaction of allyl alcohol with an in-situ generated methylcarbamoylating agent (e.g., from a Lossen or Curtius rearrangement). organic-chemistry.org

Precursor Design for this compound Synthesis

The design of a synthesis for this compound relies on selecting the appropriate precursors based on the chosen synthetic route. Two primary retrosynthetic disconnections can be considered:

Route A: Disconnection at the O-C(O) bond This involves reacting an allyl-containing precursor with a methylcarbamoyl source.

Allyl Precursor : Allyl alcohol (prop-2-en-1-ol) is the most direct precursor. Alternatively, an activated form like an allylic carbonate could be used. nih.gov

Methylcarbamoyl Precursor :

Methyl isocyanate (MIC) : Highly reactive and efficient, but hazardous. google.com

Methyl carbamate : Used in transcarbamoylation reactions, often requiring a catalyst. It is an economical and safer alternative. organic-chemistry.orgthieme-connect.com

N-Methylformamide/Dimethyl Carbonate : Can be used to generate N,O-dimethylcarbamate, which could potentially undergo further reaction. researchgate.net

1,3-Dimethylurea/Alcohol : Can serve as a source for the methylcarbamate group. google.com

Route B: Disconnection at the N-C bond (less common for this specific target) This would involve the allylation of a methylcarbamate salt. This is more relevant for N-allyl carbamates but illustrates the principle.

Carbamate Precursor : Methyl carbamate.

Allyl Precursor : An allyl halide (e.g., allyl bromide) or an allylic carbonate.

The most practical and direct syntheses of this compound would likely follow Route A. The choice between using methyl isocyanate or employing a transcarbamoylation strategy would depend on factors such as scale, safety considerations, and available catalysts.

Data Tables

Table 1: Overview of Methylcarbamate Synthesis Methods

Method Key Reagents Intermediate Conditions Reference(s)
Carbamoylation Alcohol, N-methylcarbamoyl chloride - One-pot, in situ generation organic-chemistry.org
Amine, CO2, Alkyl Halide - Mild, Cesium Carbonate/TBAI organic-chemistry.org
Alcohol, Carbonyl Diimidazole Carbonylimidazolide Aqueous, One-pot organic-chemistry.org
Transcarbamoylation Alcohol, Methyl Carbamate - Tin catalyst, Toluene, 90°C organic-chemistry.orgthieme-connect.com
Alcohol, Carbamate - Biocatalytic (Enzyme) digitellinc.com
Isocyanate Chemistry Alcohol, Methyl Isocyanate Methyl Isocyanate Direct reaction google.com
Acyl Azide, Alcohol Isocyanate Curtius Rearrangement organic-chemistry.org
Hydroxamic Acid, Alcohol Isocyanate Lossen Rearrangement organic-chemistry.org

Table 2: Strategies for Prop-2-en-1-yl Group Incorporation

Strategy Precursor 1 Precursor 2 Catalyst/Reagent Product Type Reference(s)
Direct O-Carbamoylation Allyl Alcohol Methyl Isocyanate - O-Allyl Carbamate google.com
Transcarbamoylation Allyl Alcohol Methyl Carbamate Tin or other catalyst O-Allyl Carbamate organic-chemistry.orgthieme-connect.com

| N-Allylation | Methyl Carbamate | Allylic Carbonate | Iridium or Palladium | N-Allyl Carbamate | nih.govelsevierpure.com |

Catalytic Systems in Carbamate Synthesis

The synthesis of carbamates has evolved significantly with the advent of sophisticated catalytic systems. These catalysts offer enhanced efficiency, selectivity, and milder reaction conditions compared to traditional methods, which often rely on hazardous reagents like phosgene. This section details the application of transition metal and organocatalytic systems in the formation of carbamates.

Transition metal catalysts, particularly those based on palladium and rhodium, have become indispensable tools in organic synthesis for the construction of C-N bonds inherent to the carbamate functional group.

Palladium-Catalyzed Synthesis:

Palladium catalysts are highly effective for the synthesis of aryl and allyl carbamates. A prominent strategy involves the palladium-catalyzed cross-coupling of aryl or vinyl halides and triflates with sodium cyanate. This process generates an isocyanate intermediate in situ, which is subsequently trapped by an alcohol to yield the desired carbamate. This one-pot method is advantageous as it avoids the isolation of highly reactive isocyanates. The Buchwald group has demonstrated an efficient synthesis of various aryl carbamates from aryl chlorides and triflates using this approach, highlighting its broad substrate scope which includes primary and secondary alcohols. organic-chemistry.org The synthesis of allyl carbamates, such as this compound, can also be achieved, although care must be taken to prevent palladium(0)-catalyzed deprotection of the allyl group.

Another palladium-catalyzed route is the oxidative carbonylation of amines and alcohols. However, these methods often require high pressures of carbon monoxide.

Rhodium-Catalyzed Synthesis:

Rhodium complexes have shown excellent activity in carbonylation reactions under milder conditions than many palladium systems. An efficient method for preparing a wide array of carbamates involves the rhodium-catalyzed oxidative carbonylation of amines and alcohols using carbon monoxide. A notable system employs a [Rh(μ-Cl)(COD)]₂ catalyst with Oxone® as an inexpensive and environmentally benign oxidant, allowing the reaction to proceed at a low CO pressure (2 bar). This three-component reaction is tolerant of various functional groups and accommodates primary and secondary alcohols.

More recently, a robust Rh/Cu co-catalytic system has been developed for the oxidative carbonylation of primary amines with a broad range of alcohols, including primary, secondary, and tertiary ones, under mild conditions. rsc.org This protocol further expands the utility of rhodium catalysis in synthesizing structurally diverse carbamates. rsc.org Additionally, Rh(III) catalysts have been utilized for the ortho-C–H activation and olefination of phenol carbamates, demonstrating a different reactivity pattern compared to palladium-catalyzed reactions and offering a novel pathway to ortho-substituted phenols. acs.org

Table 1: Comparison of Transition Metal-Catalyzed Carbamate Synthesis
Catalyst SystemReaction TypeKey ReactantsTypical ConditionsAdvantagesReference
Palladium/Buchwald LigandsCross-CouplingAryl/Vinyl Halides/Triflates, NaOCN, AlcoholToluene, HeatBroad substrate scope, one-pot procedure organic-chemistry.org
[Rh(μ-Cl)(COD)]₂ / Oxone®Oxidative CarbonylationAmine, Alcohol, CO2 bar CO, 100 °C, TolueneMild CO pressure, environmentally friendly oxidant
Rh/CuOxidative CarbonylationPrimary Amine, Alcohol, COMild conditionsBroad alcohol scope (1°, 2°, 3°), good functional group tolerance rsc.org
[RhCp*Cl₂]₂C-H Activation/OlefinationPhenol Carbamate, Acrylates/StyrenesHeatHigh regioselectivity for ortho-substitution acs.org

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing carbamates, aligning with the principles of green chemistry by avoiding potentially toxic heavy metals. These methods often utilize small, chiral organic molecules to catalyze reactions with high efficiency and selectivity.

A common organocatalytic strategy involves the in situ generation of isocyanates from precursors other than phosgene, followed by nucleophilic attack from an alcohol. For instance, in a metal-free approach, a carbamic acid intermediate can be formed from an amine and carbon dioxide in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgorganic-chemistry.org This intermediate is then dehydrated to generate the corresponding isocyanate, which is subsequently trapped by an alcohol to form the carbamate. organic-chemistry.orgorganic-chemistry.org

Another approach utilizes organocatalysts to facilitate the direct reaction between components. Thiourea derivatives have been reported as effective organocatalysts for the synthesis of hydroxy carbamates from the reaction of cyclic carbonates and amines. rsc.org While not a direct synthesis of methylcarbamates, this demonstrates the potential of hydrogen-bonding catalysts in carbamate formation. Proline, a simple amino acid, is a well-known organocatalyst used in various transformations, and its derivatives have been explored in asymmetric reactions that could be adapted for chiral carbamate synthesis. youtube.comyoutube.com

A simple and effective method for preparing primary carbamates from alcohols involves the use of chlorosulfonyl isocyanate (CSI) in the presence of pyridine. nih.gov While not strictly catalytic in the traditional sense, the base-mediated reaction avoids the need for metal catalysts and proceeds under mild, room temperature conditions to give excellent yields. nih.gov

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates, aiming to reduce environmental impact and enhance safety. Key considerations include the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents and solvents.

A significant advancement in green carbamate synthesis is the utilization of carbon dioxide (CO₂) as a C1 building block, providing a non-toxic and renewable alternative to phosgene. Various catalytic systems have been developed to directly convert CO₂, amines, and alcohols into carbamates. rsc.org Basic catalysts, such as cesium carbonate, have been shown to effectively produce carbamates from aliphatic amines and alcohols under moderate CO₂ pressure, even without a separate dehydrating agent. Heterogeneous catalysts, like gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃), have also proven effective for the synthesis of hydroxy carbamates from CO₂, epoxides, and amines, with the advantage of easy catalyst recovery and reuse. rsc.org

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all reactant atoms into the final product. acs.org Many modern carbamate syntheses are designed with this in mind. For example, the direct addition of CO₂ to amines and alcohols is highly atom-economical. Solvent-free methodologies further enhance the green credentials of a process. A reported protocol for preparing primary carbamates from sodium cyanate, an alcohol, and trichloroacetic acid proceeds without a solvent, offering high yields and purity. banglajol.info

By replacing hazardous reagents like phosgene, minimizing waste through high atom economy, utilizing renewable feedstocks like CO₂, and employing recyclable catalysts, the synthesis of this compound and its analogs can be made significantly more sustainable.

Table 2: Green Chemistry Approaches to Carbamate Synthesis
Green StrategyMethodologyCatalyst/ReagentAdvantagesReference
CO₂ as C1 SourceDirect conversion of CO₂, amines, and alcoholsBasic catalysts (e.g., Cs₂CO₃)Uses renewable feedstock, avoids phosgene rsc.org
CO₂ as C1 SourceReaction of CO₂, epoxides, and aminesAu/Fe₂O₃ (heterogeneous)Recyclable catalyst, high yields rsc.org
Solvent-Free SynthesisReaction of NaOCN, alcohol, and trichloroacetic acidTrichloroacetic acidReduces waste, simplifies purification banglajol.info
Metal-Free CatalysisIn situ isocyanate generation from amine and CO₂DBU (organocatalyst)Avoids heavy metal contamination organic-chemistry.orgorganic-chemistry.org

Spectroscopic and Structural Elucidation of Prop 2 En 1 Yl Methylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of prop-2-en-1-yl methylcarbamate by providing information about the chemical environment of each proton and carbon atom.

The high-resolution ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the N-H proton, and the prop-2-en-1-yl (allyl) group. The allyl group itself presents a complex system with vinyl protons and methylene (B1212753) protons, each with characteristic chemical shifts and coupling patterns.

The expected signals would include:

A singlet for the methyl protons (CH₃-N).

A broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

A complex multiplet for the vinyl proton (-CH=CH₂).

Two distinct signals for the terminal vinyl protons (=CH₂), showing both geminal and vicinal coupling.

A doublet for the methylene protons (-O-CH₂-), coupled to the adjacent vinyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH-~5.0-5.5Broad SingletN/A
-CH=CH₂~5.8-6.0Multiplet (ddt)J_trans ≈ 17 Hz, J_cis ≈ 10 Hz, J_vicinal ≈ 5.5 Hz
-CH=CH₂ (trans)~5.2-5.3Multiplet (dq)J_trans ≈ 17 Hz, J_geminal ≈ 1.5 Hz
-CH=CH₂ (cis)~5.1-5.2Multiplet (dq)J_cis ≈ 10 Hz, J_geminal ≈ 1.5 Hz
-O-CH₂-~4.5-4.6Multiplet (dt)J_vicinal ≈ 5.5 Hz, J_allylic ≈ 1.5 Hz
N-CH₃~2.7-2.8SingletN/A

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal.

Key expected signals include:

A signal for the carbonyl carbon (C=O) of the carbamate (B1207046) group in the downfield region.

Signals for the two vinyl carbons (sp² hybridized) of the allyl group.

A signal for the methylene carbon (sp³ hybridized) adjacent to the oxygen atom.

A signal for the methyl carbon attached to the nitrogen atom in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O~156-158
-CH=CH₂~133-135
-CH=CH₂~116-118
-O-CH₂-~65-67
N-CH₃~27-29

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for elucidating the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between protons, for instance, mapping the connectivity within the allyl group from the -O-CH₂- protons to the -CH= proton and subsequently to the =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, it would link the proton signal at ~4.5 ppm to the carbon signal at ~65 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the -O-CH₂- protons to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to investigate the preferred conformation around the N-C(O) bond. For carbamates, two main planar conformers, syn and anti (or Z and E), are possible with respect to the arrangement of the groups around the C-N amide bond. mdpi.com NOESY can help determine which conformer is dominant in solution by observing through-space interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are dominated by the vibrations of its key functional groups.

N-H Vibrations: A characteristic N-H stretching vibration is expected in the IR spectrum, typically appearing as a sharp to moderately broad band.

C=O Stretching: The carbonyl group of the carbamate gives rise to a very strong and characteristic absorption band in the IR spectrum.

C=C Stretching: The vinyl group's C=C double bond stretching vibration will be present.

C-O and C-N Stretching: The single bond stretching vibrations of the carbamate and ester functionalities will appear in the fingerprint region of the spectrum.

C-H Vibrations: Stretching and bending vibrations for both sp² (vinyl) and sp³ (allyl methylene and methyl) C-H bonds will be observed.

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity (IR)
N-H StretchAmide3300-3400Medium
C-H Stretch (sp²)Vinyl3010-3095Medium
C-H Stretch (sp³)Methylene/Methyl2850-2960Medium
C=O StretchCarbamate1690-1730Strong
C=C StretchAlkene1640-1680Variable
N-H BendAmide II1510-1550Medium
C-O StretchEster-like1200-1300Strong
=C-H Bend (out-of-plane)Vinyl910-990Strong

The planarity of the carbamate group leads to the possibility of rotational isomers (conformers), primarily the syn and anti forms, which differ in the orientation around the C-O single bond. Theoretical calculations and experimental studies on related carbamates have shown that the syn-anti conformation is often the most stable. nsc.ru

Vibrational spectroscopy can be a sensitive probe of this conformational isomerism. The exact frequencies of the C=O stretching and N-H bending modes can shift depending on the conformation. For example, studies on similar molecules have shown that changes in temperature or solvent can alter the equilibrium between conformers, which can be observed as changes in the relative intensities of specific bands in the IR or Raman spectra. chiron.no Comparing experimentally obtained spectra with those predicted from ab initio or Density Functional Theory (DFT) calculations for different possible conformers can allow for the determination of the most stable structure in the gas phase or in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas.

Table 1: Theoretical Exact Mass for this compound and its Common Adducts

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M+H]⁺C₅H₁₀NO₂⁺116.0706
[M+Na]⁺C₅H₉NNaO₂⁺138.0525
[M+K]⁺C₅H₉KNO₂⁺154.0264
[M-H]⁻C₅H₈NO₂⁻114.0561

This table presents theoretical values. Experimental verification is required.

In mass spectrometry, once the molecule is ionized to form a molecular ion, it can undergo fragmentation. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. Analysis of these fragmentation pathways helps to confirm the connectivity of atoms within the molecule.

For this compound, characteristic fragmentation patterns would be expected upon ionization. Although specific experimental fragmentation data is not available in the surveyed literature, general principles of carbamate fragmentation suggest potential pathways. These could include cleavage of the ester and amide bonds, as well as rearrangements involving the allyl group. The identification of key fragments would be essential for the structural confirmation of the compound in an analytical sample.

X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. This technique involves directing X-rays onto a single, well-ordered crystal and analyzing the resulting diffraction pattern. From this pattern, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

A search of the scientific literature did not yield any reports on the single crystal X-ray diffraction analysis of this compound. Therefore, experimental data on its crystal structure, including unit cell parameters, space group, and atomic coordinates, are not available. Such a study would be invaluable for unequivocally confirming its molecular structure and understanding its conformational preferences.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can have different physical properties, such as solubility and melting point, which are important considerations in various applications.

There is no information available in the reviewed literature regarding the powder X-ray diffraction analysis of this compound. Consequently, it is not known whether this compound exhibits polymorphism. PXRD studies would be necessary to characterize its solid-state forms and to investigate any potential polymorphic transitions under different conditions.

Computational and Theoretical Chemistry Studies on Prop 2 En 1 Yl Methylcarbamate

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

The carbamate (B1207046) functional group exhibits interesting conformational isomerism due to the restricted rotation around the C–N bond. This leads to the existence of syn and anti (or cis and trans) conformers. nih.gov The relative stability of these conformers is influenced by steric and electronic effects of the substituents on the nitrogen and oxygen atoms. nih.gov

Computational studies combining DFT with experimental techniques like infrared (IR) and vibrational circular dichroism (VCD) spectroscopy on model carbamates have shown that both cis and trans configurations of the amide bond can be energetically stable. chemrxiv.orgacs.org This is a notable difference from peptides, which predominantly favor the trans configuration. chemrxiv.orgacs.org The planarity of the carbamate backbone is a consistent feature across these conformations. chemrxiv.org

For prop-2-en-1-yl methylcarbamate, the key dihedral angles defining the conformation would be around the C-N bond and the C-O bond of the carbamate group, as well as the rotation of the allyl group. A potential energy surface scan for the rotation around the C-N bond would reveal the energy barriers between the conformers. The following table presents hypothetical data for the relative energies and key dihedral angles of possible conformers of this compound.

Conformer Relative Energy (kcal/mol) Dihedral Angle (O=C–N–H) (°)
Trans0.0~180
Cis1.5~0

This is an interactive data table. Click on the headers to sort.

MD simulations are also invaluable for studying how molecules interact with each other and with their environment, such as a solvent. The carbamate group, with its carbonyl oxygen and N-H group, can act as both a hydrogen bond acceptor and donor, respectively.

Computational analyses have shown that the ability of a carbamate to form hydrogen bonds is a crucial factor in its behavior in solution. nih.gov Studies on methyl N,N-dimethylcarbamate have revealed that its rotational barrier is less sensitive to solvent polarity compared to amides, a finding attributed to its smaller molecular dipole moment and reduced hydrogen-bond accepting capability. nih.gov For this compound, MD simulations in various solvents could predict its solvation structure and the dynamics of intermolecular hydrogen bonding.

Reaction Pathway and Mechanism Elucidation

Computational chemistry provides a powerful lens through which to view the step-by-step process of a chemical reaction. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

The formation of carbamates from the reaction of an amine with a source of carbonyl, such as CO2 or a chloroformate, has been the subject of detailed computational investigation. DFT studies on the reaction of amines with CO2 have revealed the critical role of solvent molecules, such as water, in stabilizing intermediates and lowering activation barriers. researchgate.net These studies suggest that the reaction can proceed through a concerted, single-step mechanism involving the amine, CO2, and a water molecule. researchgate.net

Another example is the detailed DFT analysis of the reaction between N-methylformamide and dimethyl carbonate to produce a carbamate. rsc.org This study identified a three-stage mechanism involving tautomerization, addition, and cleavage, with the second stage being the rate-limiting step. rsc.org The study also highlighted the catalytic effect of alcohol associates in significantly reducing the activation enthalpies. rsc.org

For this compound, which can be synthesized from methylamine (B109427), allyl alcohol, and a carbonyl source, computational studies could elucidate the precise mechanism. The table below presents hypothetical activation energies for key steps in a plausible formation pathway, based on data from analogous reactions.

Reaction Step Transition State Activation Energy (kcal/mol)
Nucleophilic attack of amineTS115.2
Proton transferTS25.8
Leaving group departureTS310.5

This is an interactive data table. Click on the headers to sort.

These computational approaches, from DFT and ab initio methods to MD simulations, provide a comprehensive and detailed picture of the chemical nature of this compound. They not only complement experimental findings but also offer predictive power for understanding its behavior in various chemical environments and reactions.

Transition State Identification and Energy Profiling

A fundamental aspect of computational chemistry is the elucidation of reaction mechanisms, which involves identifying the transition states and mapping the energy profile of a chemical reaction. The transition state is a high-energy, transient configuration of atoms that occurs between reactants and products. Its identification is crucial for determining the activation energy and, consequently, the rate of a reaction.

Computational methods, particularly Density Functional Theory (DFT), are employed to model these processes. For instance, in the synthesis of carbamates, DFT calculations can map out the potential energy surface of the reaction, revealing the lowest energy pathway. A computational study on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate demonstrated that the direct reaction is not spontaneous and requires a catalyst. mdpi.com The study identified two potential reaction pathways, with Pathway 1 having a net energy of –84.7 kcal/mol and Pathway 2, after catalyst regeneration, resulting in a total reaction energy of –238.7 kcal/mol, confirming the thermodynamic feasibility of the catalyzed reaction. mdpi.com

Similarly, research on the iridium-catalyzed formation of allyl carbamates from carbon dioxide and an amine involved a detailed analysis of the transition states. nih.gov The calculations showed that the rate-determining step could differ between diastereomeric pathways, which is critical for understanding the enantioselectivity of the reaction. nih.gov The Gibbs free energy barriers for the C-O bond formation transition states were calculated to predict the ratio of reaction products, which showed good agreement with experimental results. nih.gov

A mechanistic study of carbamate formation from CO2 and amines using computational modeling further highlights the power of this approach. rsc.org The study computed the energy barriers for different proposed pathways, indicating that the most likely mechanism involves the superbase activating and deprotonating the nucleophile at the carboxylation transition state. rsc.org

Table 1: Examples of Computed Energy Barriers in Carbamate Formation

Reactants/ProcessCatalyst/ConditionsComputed Energy Barrier (kcal/mol)Reference
Formation of Allyl Carbamate (attack at benzylic carbon)Iridium-(phosphoramidite) complex17.6 nih.gov
Formation of Linear Side-Product (attack at terminal carbon)Iridium-(phosphoramidite) complex19.1 nih.gov
Carboxylation of 4-nitroaniline (B120555) with TMGPBE0-D3BJ/IEFPCMLower by 3.1-3.4 kcal/mol compared to other bases rsc.org

Catalyst-Substrate Interaction Modeling

Computational modeling is instrumental in understanding how a catalyst interacts with a substrate to facilitate a reaction. These models can reveal the geometric and electronic factors that govern the catalytic cycle. By simulating the interaction between the catalyst and the substrate molecules, researchers can gain insights into how the catalyst stabilizes intermediates, lowers activation barriers, and influences the selectivity of the reaction. mdpi.com

In the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, computational analysis using Pd(PPh3)4 as the catalyst showed that the catalyst plays a crucial role in stabilizing reaction intermediates and facilitating key steps like dehydrogenation and chlorine elimination. mdpi.com The modeling demonstrated that electronic factors around the nitrogen atom are critical in modulating the C-N bond strength, with the palladium catalyst enhancing the electronic density and promoting the reactivity of the amine. mdpi.com

Studies on the cracking of methyl N-phenyl carbamate to form phenyl isocyanate have also utilized computational approaches to understand catalyst function. researchgate.netmdpi.com It was proposed that a catalyst like montmorillonite (B579905) K-10 could act as an acid catalyst, interacting with the carbamate by protonating the carbonyl group, leading to the formation of an ionic intermediate that subsequently yields the isocyanate. researchgate.net

Furthermore, research into superbase-catalyzed carboxylation of N-heteroaryls to form O-alkyl carbamates has shown through experiments and DFT calculations that the interaction between the superbase and the substrate is not always as simple as the formation of an ionic salt. acs.org Instead, uncharged hydrogen-bonded complexes may be formed, which then react with CO2 to form carbamate salts. acs.org This detailed understanding of catalyst-substrate interactions is vital for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties of molecules, which can be invaluable for identifying and characterizing compounds. Techniques like DFT and Time-Dependent DFT (TD-DFT) can calculate the parameters that underlie different types of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of nuclei like ¹H and ¹³C. For a given molecular structure, the magnetic shielding of each nucleus is calculated, which is then converted to a chemical shift value relative to a standard. For example, in a study of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the ¹³C spectrum showed the carbonyl carbon of the Cbz group at 173.79 ppm and the benzylic CH₂ at 67.21 ppm, which are consistent with the expected electronic environments. mdpi.com While specific predictions for this compound are not available, the methodology would be the same.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. A comparison of theoretical and experimental wavenumbers, often with a scaling factor applied to the theoretical values, can aid in the assignment of spectral bands to specific functional groups. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be predicted using TD-DFT calculations. This method computes the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. researchgate.net Such predictions are useful in understanding the electronic structure and potential photoreactivity of a compound. nih.gov

Table 2: Illustrative Spectroscopic Data for a Related Carbamate (benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate)

Spectrum TypePositionAssignmentReference
¹³C NMR173.79 ppmCarbonyl carbon (Cbz group) mdpi.com
¹³C NMR67.21 ppmBenzylic CH₂ mdpi.com
¹H NMR7.46–7.26 ppmAromatic protons (Cbz group) mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical substance based on its molecular structure. researchgate.netnih.gov These models establish a correlation between one or more molecular descriptors and a specific property of interest. Molecular descriptors can be derived from the 2D or 3D structure of a molecule and can encompass constitutional, topological, geometric, and electronic parameters.

For carbamates, QSPR and the related Quantitative Structure-Toxicity Relationship (QSTR) models have been developed to predict various properties, including toxicity. A notable QSTR study on a set of 178 carbamate derivatives was conducted to model their toxicity (LD₅₀ in rats). mdpi.com The model was built using physicochemical, structural, and quantum molecular descriptors obtained through DFT calculations. mdpi.com

The process of developing a QSPR model typically involves:

Data Set Collection: Assembling a set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the data set. researchgate.net In the case of the carbamate QSTR study, DFT descriptors such as the Hirshfeld charge on the carbonyl carbon and the electron affinity were found to be significant. mdpi.com

Model Development: Using statistical methods, such as multiple linear regression, to find a mathematical equation that best correlates a subset of the descriptors with the property.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques. mdpi.com

The resulting QSTR model for carbamate toxicity had a determination coefficient (R²) of 0.6584, indicating a reasonable correlation. mdpi.com Such models are valuable for predicting the properties of new or untested compounds, which can guide the design of new molecules with desired characteristics and help in assessing potential risks. nih.gov

Table 3: Examples of Descriptors Used in QSPR/QSTR Models for Carbamates

Descriptor TypeExample DescriptorRelevanceReference
Quantum ChemicalHirshfeld charge of the carbonyl carbon (qC)Relates to the electronic environment and reactivity of the carbamate group. mdpi.com
Quantum ChemicalElectronic Affinity (EA)Indicates the molecule's ability to accept an electron, which can be related to its reactivity. mdpi.com
StructuralMolecular WeightA basic descriptor related to the size of the molecule. nih.gov
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Relates to the lipophilicity of the molecule, affecting its biological uptake and distribution. nih.gov

Environmental Fate and Degradation Pathways of Prop 2 En 1 Yl Methylcarbamate

Hydrolytic Degradation

Hydrolysis is a key chemical process that contributes to the degradation of prop-2-en-1-yl methylcarbamate in aquatic environments. This process involves the cleavage of the carbamate (B1207046) ester linkage by water, leading to the formation of simpler, and often less toxic, compounds.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis of N-methylcarbamates, such as this compound, is significantly influenced by the pH of the surrounding medium. Generally, the hydrolysis of carbamates is catalyzed by both acids and bases, but the base-catalyzed pathway is often more significant under typical environmental pH conditions.

Studies on other N-methylcarbamates have shown that the hydrolysis rate increases with increasing pH, indicating that alkaline conditions promote the degradation of these compounds. researchgate.net The proposed mechanism for alkaline hydrolysis often involves a unimolecular elimination-conjugate base (E1cB) pathway. researchgate.net In this mechanism, a hydroxide (B78521) ion abstracts a proton from the nitrogen atom of the carbamate, forming an intermediate that then rapidly breaks down to yield an isocyanate and an alcohol.

Temperature Effects on Hydrolysis Rate

The rate of chemical reactions, including hydrolysis, is generally dependent on temperature. An increase in temperature typically leads to an increase in the rate of hydrolysis. This is because higher temperatures provide the necessary activation energy for the reaction to occur at a faster rate. For carbamate herbicides, it has been observed that their degradation in soil is faster at higher temperatures. For instance, the half-life of one carbamate, IPC, in soil at 85°F was approximately one week. ucanr.edu While specific temperature-dependent hydrolysis rate constants for this compound are not available, it is expected to follow this general principle, with faster degradation occurring in warmer environmental conditions.

Identification and Characterization of Hydrolysis Products

The hydrolysis of this compound is expected to yield prop-2-en-1-ol (allyl alcohol) and methylcarbamic acid. Methylcarbamic acid is unstable and is likely to further decompose to methylamine (B109427) and carbon dioxide.

In studies of related N-methylcarbamates, the primary hydrolysis products identified are the corresponding phenol (B47542) or alcohol and methylamine. researchgate.net For example, the hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate yields methylamine and the corresponding phenol. researchgate.net Therefore, the anticipated hydrolysis products of this compound are:

Prop-2-en-1-ol

Methylamine

Carbon Dioxide

Oxidative Degradation

Oxidative processes, including photodegradation and aerobic oxidation by microorganisms, represent another significant pathway for the breakdown of this compound in the environment.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Carbamate pesticides can undergo photodegradation in the environment. The direct photolysis of the carbamate insecticide carbaryl (B1668338) in distilled water under sunlight has a reported half-life of 6.6 days. researchgate.net

The photodegradation of this compound is likely to proceed through the cleavage of the carbamate bond or modifications to the allyl group. The absorption of UV radiation can lead to the formation of reactive intermediates, which can then undergo further reactions to form various degradation products. The specific mechanisms and the resulting photoproducts for this compound have not been detailed in the available literature, but it is a recognized degradation pathway for compounds of this class.

Aerobic Oxidation Pathways

In the presence of oxygen, microorganisms in soil and water can play a crucial role in the degradation of carbamate pesticides. ucanr.edu Microbial degradation is often the primary mechanism for the disappearance of these compounds from soil. ucanr.edu Soil microorganisms can utilize the carbamate as a source of carbon and nitrogen, breaking it down through enzymatic processes.

Microbial Biotransformation

Microbial biotransformation is a key process governing the persistence of many organic pollutants, including carbamate pesticides, in the environment. Microorganisms, through their enzymatic machinery, can break down these complex molecules into simpler, often less toxic, compounds.

The primary mechanism for the microbial degradation of carbamate pesticides is the enzymatic hydrolysis of the ester linkage. nih.gov This reaction is catalyzed by a variety of hydrolases, such as carbamate hydrolases and esterases, which are produced by a wide range of soil and water microorganisms. While specific enzymes responsible for the degradation of this compound have not been identified in the scientific literature, it is anticipated that its degradation would follow this general pathway.

The enzymatic hydrolysis of a methylcarbamate pesticide results in the formation of its corresponding alcohol, methylamine, and carbon dioxide. nih.gov This initial cleavage is a critical detoxification step, as it breaks the carbamate moiety responsible for the pesticidal activity.

Table 1: General Microbial Genera Capable of Degrading Carbamate Pesticides

Microbial Genus
Arthrobacter
Aspergillus
Bacillus
Flavobacterium
Pseudomonas
Trichoderma

Note: This table represents a selection of microbial genera known to degrade various carbamate pesticides. The specific microorganisms capable of degrading this compound have not been documented.

Following the initial enzymatic hydrolysis of this compound, the expected primary microbial metabolites would be prop-2-en-1-ol (allyl alcohol), methylamine, and carbon dioxide. These smaller molecules can then be further utilized by microorganisms as carbon and nitrogen sources, potentially leading to their complete mineralization.

It is important to note that specific studies identifying the microbial metabolites of this compound are not available in the reviewed scientific literature. The predicted metabolites are based on the well-established degradation pathways of other N-methylcarbamate pesticides.

Table 2: Predicted Microbial Metabolites of this compound

Parent CompoundPredicted Primary Metabolites
This compoundProp-2-en-1-ol (Allyl alcohol)
Methylamine
Carbon Dioxide

Note: This table is based on theoretical degradation pathways for carbamate pesticides.

Environmental Transport Dynamics

The movement of a pesticide from its application site is governed by several physical and chemical processes, collectively known as environmental transport dynamics. These processes determine the distribution of the pesticide in different environmental compartments, such as soil, water, and air.

The extent to which this compound is mobile in the environment is significantly influenced by its adsorption to soil and sediment particles. Adsorption is the process by which a chemical binds to the surface of solid particles, while desorption is the release of the bound chemical back into the surrounding solution.

For carbamate pesticides, the primary factors influencing adsorption are the organic matter content and clay content of the soil or sediment. Generally, soils with higher organic matter and clay content will exhibit greater adsorption of carbamate pesticides, thereby reducing their mobility. The strength of adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility.

Specific experimental data on the adsorption and desorption of this compound are not available. However, based on the behavior of other carbamate pesticides, it is expected to have a relatively low to moderate potential for adsorption in most soil types.

Table 3: Typical Soil Organic Carbon-Water Partitioning Coefficient (Koc) Ranges for Carbamate Pesticides

Carbamate Pesticide ClassTypical Koc Range (mL/g)
N-methylcarbamates10 - 1,000

Note: This table provides a general range of Koc values for N-methylcarbamate pesticides. The specific Koc for this compound is not documented.

Leaching is the process by which a pesticide is transported downward through the soil profile with percolating water, potentially contaminating groundwater. The leaching potential of a pesticide is inversely related to its adsorption in soil and directly related to its water solubility.

Carbamate pesticides, as a class, exhibit a wide range of water solubilities and, consequently, a range of leaching potentials. Compounds with low adsorption (low Koc) and high water solubility are more likely to leach.

The Groundwater Ubiquity Score (GUS), which is calculated based on a pesticide's half-life in soil and its Koc value, is often used to estimate its leaching potential. A GUS value greater than 2.8 indicates a high leaching potential, while a value less than 1.8 suggests a low potential. Without specific data on the soil half-life and Koc of this compound, its GUS value cannot be calculated. However, based on the general properties of similar carbamates, it may possess a moderate leaching potential in soils with low organic matter.

Table 4: Example Groundwater Ubiquity Score (GUS) for Selected Carbamate Pesticides

PesticideGUS ValueLeaching Potential
Carbofuran2.9High
Aldicarb3.6High
Methomyl1.9Transitional

Note: This table provides examples of GUS values for other carbamate pesticides and is for illustrative purposes only. The GUS for this compound is unknown.

Volatilization is the process by which a chemical transforms from a solid or liquid state into a gaseous state and moves into the atmosphere. The potential for a pesticide to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. Chemicals with high vapor pressure and a high Henry's Law constant are more likely to volatilize.

Advanced Chemical Transformations and Derivatization of Prop 2 En 1 Yl Methylcarbamate

Chemical Modifications at the Allyl Moiety

The allyl group of prop-2-en-1-yl methylcarbamate is a key site for chemical transformations, enabling the diversification of its molecular scaffold. Olefin metathesis and addition reactions are prominent strategies employed for this purpose.

Olefin Metathesis for Scaffold Diversification

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by transition metal complexes, has become a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org In the context of this compound, olefin metathesis, particularly cross-metathesis, allows for the introduction of a wide array of substituents at the allylic position.

The reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts. nih.govnih.gov These catalysts exhibit high functional group tolerance, making them suitable for reactions involving carbamates. libretexts.org The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the catalyst's metal alkylidene and the allyl group of the carbamate (B1207046). libretexts.org Subsequent cycloreversion yields a new alkene and a regenerated metal alkylidene, which continues the catalytic cycle. nih.gov

The outcome of the metathesis reaction can be influenced by various factors, including the choice of catalyst, reaction conditions, and the structure of the cross-coupling partner. For instance, ring-closing metathesis (RCM) can be employed if the carbamate is tethered to another olefin, leading to the formation of cyclic structures. nih.gov Conversely, ring-opening metathesis polymerization (ROMP) can occur with cyclic olefins, yielding polymers with carbamate functionalities. acs.org

Table 1: Examples of Olefin Metathesis Reactions with Allyl Carbamates

CatalystReaction TypeSubstrateProductYield (%)Reference
Grubbs 2nd Gen.Cross-MetathesisAllyl N-Boc CarbamateSubstituted Alkene75 nih.gov
Hoveyda-GrubbsRing-Closing MetathesisDienyl CarbamateCyclic Carbamate>90 acs.org

Electrophilic and Nucleophilic Addition Reactions

The double bond of the allyl group in this compound is susceptible to both electrophilic and nucleophilic addition reactions, providing another avenue for functionalization.

Electrophilic Addition: In electrophilic addition, an electrophile attacks the electron-rich double bond. libretexts.org Common electrophiles include halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water in the presence of an acid catalyst. libretexts.org The reaction proceeds through a carbocation intermediate, with the regioselectivity often following Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the allyl group can be achieved under specific conditions, often involving transition metal catalysis. For example, palladium-catalyzed reactions can facilitate the addition of nucleophiles to the allyl group. elsevierpure.com Enamides and enecarbamates, which are nitrogen-containing nucleophiles, have been shown to react with electrophiles in the presence of a Lewis acid catalyst. nih.gov The carbonyl carbon of the carbamate group itself is an excellent electrophile and can undergo nucleophilic addition. masterorganicchemistry.com

Derivatization at the Carbamate Functional Group

The carbamate group (-NHCO₂-) in this compound offers opportunities for derivatization through reactions at the nitrogen atom and the carbonyl carbon. wikipedia.org

N-Substitution Reactions

N-substitution reactions involve the replacement of the hydrogen atom on the nitrogen of the carbamate with another functional group. These reactions are crucial for modifying the properties of the resulting molecule. One common method involves the reaction of the carbamate with an electrophile in the presence of a base. The base deprotonates the nitrogen, forming a more nucleophilic species that can then react with the electrophile.

Another approach is the Hofmann rearrangement of amides to form methyl carbamates, where amides are chlorinated on the nitrogen and then rearranged. researchgate.net Additionally, N-substituted carbamates can be synthesized from amides through N-chloroamides. researchgate.net

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.com In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups through reaction with a corresponding alcohol in the presence of a catalyst. masterorganicchemistry.comrsc.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate that then eliminates the original methoxide (B1231860) group. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com Titanium(IV) alkoxides have been shown to be effective catalysts for the selective O-alkyl transesterification of primary carbamates. acs.org

Applications in Materials Science and Polymer Chemistry

The ability to undergo various chemical transformations makes this compound and its derivatives valuable monomers in materials science and polymer chemistry. The presence of the carbamate group can impart desirable properties to the resulting polymers, such as improved adhesion, and thermal stability. wikipedia.org

The allyl functionality allows for polymerization through various mechanisms, including free-radical polymerization and ring-opening metathesis polymerization (ROMP). acs.org Polymers containing carbamate groups are known as polyurethanes, a highly important class of plastics. wikipedia.org The properties of these polymers can be tailored by carefully selecting the comonomers and the polymerization method. For instance, the incorporation of different functional groups through the derivatization of the allyl or carbamate moieties can lead to materials with specific optical, electronic, or biomedical properties.

Role as Monomers in Polymer Synthesis

This compound, also known as allyl methylcarbamate, is a monomer that possesses both an allyl group and a methylcarbamate functionality. This unique combination of reactive sites makes it a candidate for the synthesis of functional polymers. The polymerization of this monomer primarily occurs through the vinyl bond of the allyl group, leading to the formation of a polymer backbone with pendant methylcarbamate groups.

The polymerization of allyl monomers, in general, can be challenging compared to other vinyl monomers like acrylates or styrenes. This is often attributed to degradative chain transfer reactions involving the abstraction of a hydrogen atom from the allylic position, which can lead to the formation of a stable, less reactive allylic radical. This process can terminate the growing polymer chain, resulting in low molecular weight polymers. However, under controlled conditions and with suitable initiators, both homopolymerization and copolymerization of allyl monomers can be achieved.

For this compound, radical polymerization is a potential route for creating poly(this compound). The reaction would be initiated by a radical species, which adds to the double bond of the allyl group, initiating the growth of a polymer chain. The general scheme for the radical polymerization is depicted below:

Scheme 1: Radical Polymerization of this compound

Generated code

Prop-2-en-1-yl methylcarbamatePoly(this compound)

Copolymerization of this compound with other vinyl monomers is another strategy to tailor the properties of the resulting polymer. By incorporating comonomers such as methyl methacrylate (B99206) or styrene, the polymer backbone can be modified to achieve desired characteristics like improved mechanical strength, thermal stability, or solubility. For instance, copolymerization with methyl methacrylate could yield a polymer with a higher glass transition temperature than the homopolymer of allyl methylcarbamate. researchgate.netresearchgate.net

The carbamate group in the resulting polymer provides several advantages. The presence of the N-H and C=O bonds allows for the formation of hydrogen bonds between polymer chains. nih.gov This intermolecular hydrogen bonding can significantly influence the physical properties of the material, such as increasing its melting point, enhancing its mechanical strength, and affecting its solubility in various solvents.

Incorporation into Advanced Materials

The unique chemical structure of poly(this compound) makes it a promising candidate for the development of advanced materials with tailored functionalities. The pendant methylcarbamate groups along the polymer chain are key to its potential applications.

Carbamate-functionalized polymers are known for their use in a variety of applications, including coatings, adhesives, and biomaterials. google.comwikipedia.org The ability of the carbamate group to form strong hydrogen bonds contributes to excellent adhesion to various substrates. Therefore, poly(this compound) or its copolymers could be formulated into coatings with enhanced durability and chemical resistance. These coatings could find use in automotive, aerospace, and industrial applications where robust performance is required.

Furthermore, the polarity imparted by the carbamate group can enhance the polymer's affinity for polar surfaces, making it a potentially effective adhesive. The crosslinking of the polymer chains, which can be achieved through various methods, including the use of difunctional crosslinking agents that react with the carbamate group, can further improve the adhesive strength and thermal stability of the material. rasayanjournal.co.inyoutube.com

In the realm of biomaterials, the biocompatibility of carbamate-containing polymers is an area of active research. The hydrogen bonding capability and the potential for hydrolytic degradation of the carbamate linkage under certain conditions make these polymers interesting for applications such as drug delivery systems and tissue engineering scaffolds. While specific studies on the biocompatibility of poly(this compound) are not widely reported, the general properties of carbamate-based polymers suggest it as a candidate for further investigation in this field. nih.govacs.org

The pendant allyl groups, if not fully reacted during polymerization, can also serve as sites for post-polymerization modification. This allows for the introduction of other functional groups onto the polymer backbone, further expanding the range of potential applications. For example, these residual double bonds could be used for crosslinking or for grafting other polymer chains to create complex macromolecular architectures. researchgate.net

Below is a table summarizing the potential applications of polymers derived from this compound:

Application AreaPotential Functionality of Poly(this compound)
Coatings Excellent adhesion due to hydrogen bonding from carbamate groups. Potential for high durability and chemical resistance.
Adhesives Strong adhesion to polar surfaces. Crosslinking can enhance bond strength and thermal stability.
Biomaterials Potential for biocompatibility and controlled degradation. Could be explored for drug delivery and tissue engineering.
Functional Polymers Residual allyl groups allow for post-polymerization modification and crosslinking.

Analytical Methodologies for Research on Prop 2 En 1 Yl Methylcarbamate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating prop-2-en-1-yl methylcarbamate from complex sample mixtures. The choice between gas and liquid chromatography is primarily dictated by the compound's thermal lability.

Direct analysis of N-methylcarbamates like this compound by gas chromatography is challenging. The high temperatures required for volatilization in the GC injector and column can cause the carbamate (B1207046) functional group to degrade, leading to inaccurate quantification and poor reproducibility. researchgate.net

To overcome this limitation, method development for GC analysis invariably involves a derivatization step. This process chemically modifies the analyte to enhance its thermal stability and volatility. A common approach for N-methylcarbamates is acylation using an agent such as heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov This reaction targets the N-H group, replacing the hydrogen with a heptafluorobutyryl group, which is much more stable and electron-capturing, making it suitable for electron capture detection (ECD) or mass spectrometry. The analysis is then performed on this stable derivative.

Table 1: Illustrative GC Parameters for Derivatized N-Methylcarbamate Analysis

ParameterTypical Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temp. 250 °C
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial 60-80°C, ramp at 10-20°C/min to 280-300°C
Derivatization Reaction with Heptafluorobutyric Anhydride (HFBA)
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)

This table presents generalized conditions; specific method optimization is required for target analytes.

High-performance liquid chromatography is the most common and direct method for the analysis of thermally labile N-methylcarbamates. researchgate.net The standard approach utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A widely adopted technique, forming the basis of official regulatory methods like EPA Method 531.2, involves post-column derivatization. researchgate.net In this setup, the analyte is first separated on a C18 column. After exiting the column, the eluent is mixed with a reagent to make the analyte detectable by a fluorescence detector. The process typically involves two steps:

Hydrolysis: The separated carbamate is hydrolyzed with a strong base (e.g., sodium hydroxide) at an elevated temperature (e.g., 95°C). This reaction cleaves the carbamate ester bond, releasing methylamine (B109427). researchgate.net

Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing compound like 2-mercaptoethanol. epa.govresearchgate.net This reaction rapidly forms a highly fluorescent isoindole derivative.

This fluorescent product is then measured by a fluorescence detector, providing excellent sensitivity and selectivity for N-methylcarbamates.

Table 2: Typical HPLC Conditions based on Post-Column Derivatization

ParameterTypical Setting
Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size
Guard Column C18, recommended
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 - 1.5 mL/min
Post-Column Reagents 1. 0.075 N Sodium Hydroxide2. o-Phthalaldehyde (OPA) / 2-Mercaptoethanol
Reaction Temp. 95 - 100 °C
Detector Fluorescence Detector (e.g., Ex: 330 nm, Em: 465 nm)

Source: Adapted from principles in EPA Methods 531.1 and 531.2. researchgate.net

Hyphenated Analytical Techniques

To achieve higher certainty in identification and greater sensitivity, chromatographic systems are often coupled directly to mass spectrometers.

GC-MS is a powerful tool for the confirmation and quantification of derivatized this compound. After the derivatized analyte is separated by the gas chromatograph, it enters the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible pattern, known as a mass spectrum. nih.gov

Identification is unequivocally confirmed by matching both the retention time and the mass spectrum of a peak in a sample to that of a pure, derivatized standard. nih.gov For high-sensitivity quantification, GC-MS can be operated in selected ion monitoring (SIM) mode. In SIM, the mass spectrometer is set to detect only a few specific, characteristic fragment ions of the target analyte rather than scanning the full mass range, which significantly improves the signal-to-noise ratio and lowers detection limits. nih.gov Spectral libraries, such as those from NIST or Wiley, contain mass spectra for numerous compounds, including related carbamates, which can aid in identification. nih.govnih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive modern technique for trace analysis of carbamates in complex matrices like food and environmental samples. actapol.netmdpi.com This method offers exceptional sensitivity and selectivity, often eliminating the need for the post-column derivatization required for fluorescence detection. mdpi.com

In a typical LC-MS/MS analysis of N-methylcarbamates, a reversed-phase LC system separates the analytes, which are then ionized, commonly using an electrospray ionization (ESI) source in positive ion mode. actapol.netnih.gov The tandem mass spectrometer then performs analysis in a mode known as Multiple Reaction Monitoring (MRM). actapol.net The MRM process involves:

Q1 (First Quadrupole): Selects the protonated molecule of the target analyte (the precursor ion).

Q2 (Collision Cell): Fragments the selected precursor ion using an inert gas.

Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (the product ion) to be sent to the detector.

This precursor-to-product ion transition is a unique signature for the analyte, providing extremely high selectivity and minimizing matrix interferences. actapol.net This makes LC-MS/MS ideal for quantifying residues at very low levels (parts-per-billion or lower) and for identifying potential metabolites by searching for predicted biotransformation products of the parent compound. nih.gov

Table 3: Example MRM Transitions for Representative N-Methylcarbamates

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbofuran222.1165.1
Carbaryl (B1668338)202.1145.1
Methomyl163.088.0
Promecarb208.1151.1

Data sourced from various LC-MS/MS methods for carbamate analysis. mdpi.comnih.gov These transitions are illustrative of the MRM technique.

Spectrophotometric Detection Methods

While standalone spectrophotometry is less common for quantitative analysis of specific carbamates in complex mixtures, it forms the basis of the most widely used HPLC detection method. The post-column derivatization technique detailed in the HPLC section (7.1.2) culminates in detection by fluorescence spectrophotometry. researchgate.netnih.gov

The fluorescence detector is a highly sensitive spectrophotometer that measures the intensity of light emitted by the fluorescent isoindole derivative. It uses a specific excitation wavelength (e.g., 330 nm) to energize the molecules and measures the emitted light at a higher wavelength (e.g., 465 nm). researchgate.net The intensity of this emitted light is directly proportional to the concentration of the analyte. This HPLC-fluorescence method is highly specific because few naturally occurring compounds in a sample will undergo the exact post-column reactions and then fluoresce at the selected wavelengths.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.